molecular formula C13H16N4O2 B1421646 (E)-Ethyl 3-cyano-4-((dimethylamino) methyleneamino)phenylcarbamate CAS No. 1033194-59-0

(E)-Ethyl 3-cyano-4-((dimethylamino) methyleneamino)phenylcarbamate

Cat. No. B1421646
M. Wt: 260.29 g/mol
InChI Key: AWAQIGZFMXSMMA-UHFFFAOYSA-N
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Description

“(E)-Ethyl 3-cyano-4-((dimethylamino) methyleneamino)phenylcarbamate” is a biochemical used for proteomics research . It has a unique structure that enables it to be applied in various fields like drug discovery, material synthesis, and catalysis.


Molecular Structure Analysis

The molecular formula of this compound is C13H16N4O2 . This indicates that it contains 13 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The presence of cyano, dimethylamino, and carbamate groups in its structure is also noteworthy .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H16N4O2 .

Scientific Research Applications

  • Crystal Structure Analysis :

    • A study by Sinur, Golič, and Stanovnik (1994) discusses compounds including ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate, highlighting the importance of substituents in determining crystal structures, which is relevant for understanding the structural properties of related compounds (Sinur, Golič, & Stanovnik, 1994).
  • Synthesis and Activities :

    • Madhavi and Sreeramya (2017) synthesized a series of novel compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, and evaluated their antioxidant and anti-inflammatory activities, providing insights into the potential therapeutic applications of similar compounds (Madhavi & Sreeramya, 2017).
  • Opto-Electronic Applications :

    • Gupta and Singh (2015) investigated the single crystal growth and optical properties of donor–π–acceptor (D–π–A) push–pull chromophores, including ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, underscoring the potential opto-electronic applications of these materials (Gupta & Singh, 2015).
  • Fluorescence Characteristics and Anti-Cancer Activity :

    • Irfan et al. (2021) synthesized intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate, demonstrating configuration-controlled fluorescence characteristics and selective anti-cancer activity (Irfan et al., 2021).
  • Chiral Recognition Abilities :

    • Okamoto, Kawashima, and Hatada (1986) explored the chiral recognition abilities of cellulose triphenylcarbamate derivatives, providing insights into the chromatographic resolution of chiral compounds, which is crucial for the separation and analysis of enantiomers (Okamoto, Kawashima, & Hatada, 1986).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl N-[3-cyano-4-(dimethylaminomethylideneamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-19-13(18)16-11-5-6-12(10(7-11)8-14)15-9-17(2)3/h5-7,9H,4H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAQIGZFMXSMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)N=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158946
Record name Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-cyano-4-((dimethylamino) methyleneamino)phenylcarbamate

CAS RN

1033194-59-0
Record name Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033194-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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